Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride
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Overview
Description
Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(azetidin-3-yl)acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with tert-butyl acetate and azetidine.
Reaction: The azetidine undergoes a nucleophilic substitution reaction with tert-butyl acetate in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of tert-butyl 2-(azetidin-3-yl)acetate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce azetidine derivatives with different functional groups .
Scientific Research Applications
Chemistry: Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the properties and reactions of azetidine-containing molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-(azetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Tert-butyl 2-(azetidin-3-yl)ethylcarbamate hydrochloride
- Tert-butyl 2-(azetidin-3-yl)acetate
- Tert-butyl 2-(azetidin-3-yl)propionate hydrochloride
Comparison:
- Structure: While all these compounds contain the azetidine ring, they differ in the substituents attached to the ring. This structural variation can influence their reactivity and applications.
- Reactivity: Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride may exhibit different reactivity compared to its analogs due to the presence of the acetate group.
- Applications: The unique structure of this compound makes it particularly suitable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
tert-butyl 2-(azetidin-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)4-7-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWASOKSIVZFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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